molecular formula C5H12ClNS B2778843 4,4-Dimethyl-1,3-thiazolidine;hydrochloride CAS No. 2490406-99-8

4,4-Dimethyl-1,3-thiazolidine;hydrochloride

Cat. No.: B2778843
CAS No.: 2490406-99-8
M. Wt: 153.67
InChI Key: PSNLXYSMEJKSNH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-thiazolidine;hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is known for its diverse biological activities and is used in various fields of scientific research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,3-thiazolidine;hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,3-thiazolidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethyl-1,3-thiazolidine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it useful in biological studies.

    Medicine: It is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Dimethyl-1,3-thiazolidine;hydrochloride include other thiazolidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4,4-dimethyl substitution enhances its stability and pharmacokinetic profile, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4,4-dimethyl-1,3-thiazolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-5(2)3-7-4-6-5;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNLXYSMEJKSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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